Clopidogrel bisulfate

概要

説明

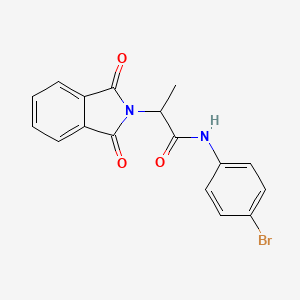

プラビックスは、化学的にはクロピドグレルとして知られており、心臓病や脳卒中のリスクが高い人に、それらのリスクを軽減するために用いられる抗血小板薬です。これは、血小板凝集を阻害することにより、血栓の発生を予防する上で特に効果的です。 クロピドグレルは、チエノピリジン系抗血小板薬の一種であり、血小板上のP2Y12受容体を不可逆的に阻害することで作用します .

作用機序

クロピドグレルは、効果を発揮するために代謝活性化を必要とするプロドラッグです。これは肝臓で、2段階反応によって活性なチオール含有代謝産物に変換されます。この活性代謝産物は、血小板上のP2Y12アデノシン二リン酸(ADP)受容体に不可逆的に結合し、ADPが結合して糖タンパク質GPIIb/IIIa複合体を活性化することを阻止します。 この血小板凝集の阻害は、血栓形成のリスクを軽減します .

類似の化合物との比較

クロピドグレルは、アスピリンなどの他の抗血小板薬と比較されることがよくあります。

アスピリン: クロピドグレルとアスピリンはどちらも血小板凝集を阻害しますが、クロピドグレルは、アスピリンによる胃腸出血のリスクが高い患者に適していることが多いです。

チカグレロ: 別のP2Y12阻害剤であるチカグレロは、クロピドグレルよりも作用開始が速いですが、1日に2回の投与が必要です。

プラズグレル: クロピドグレルと同様に、プラズグレルもチエノピリジン系ですが、より迅速かつ一貫した抗血小板効果があります .

これらの比較は、クロピドグレルの独自の特性、例えばP2Y12受容体への不可逆的な結合や、心血管イベントの予防における長期使用への適性を強調しています。

生化学分析

Biochemical Properties

Clopidogrel bisulfate exerts its effects by selectively inhibiting ADP-mediated platelet activation and hyperactivity . It interacts with enzymes such as CYP2C19 .

Cellular Effects

This compound influences cell function by preventing excessive platelet responses in the circulation, which is endorsed by conditions such as myocardial infarction .

Molecular Mechanism

The molecular mechanism of action of this compound involves the selective inhibition of ADP-mediated platelet activation and hyperactivity . This results in changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. A reproducible HPLC method for determining this compound in Wistar rat plasma was developed and validated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The HPLC method developed was applied to pharmacokinetic study in Wistar rats .

Metabolic Pathways

This compound is involved in metabolic pathways that include the CYP2C19 enzyme . It may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with are not mentioned in the sources .

準備方法

合成経路と反応条件

クロピドグレルの合成は、鍵となる中間体である2-クロロフェニル酢酸の調製から始まる、いくつかの段階を伴います。この中間体は、エステル化、環化、分割などの反応を続け、最終生成物のクロピドグレルが得られます。 反応条件としては、一般的にジクロロメタンなどの溶媒と、塩化チオニルや水酸化ナトリウムなどの試薬が用いられます .

工業生産方法

クロピドグレルの工業生産は、高収率と高純度を確保するために、大規模な反応器と最適化された反応条件を用います。このプロセスには、プラビックス錠剤の有効成分であるクロピドグレル硫酸塩の調製が含まれます。 製剤には、コロイド状二酸化ケイ素、希釈剤、結合剤、潤滑剤などの賦形剤が含まれ、錠剤の適切な形成と安定性を確保しています .

化学反応の分析

反応の種類

クロピドグレルは、以下のような様々な化学反応を起こします。

酸化: クロピドグレルは、抗血小板効果をもたらす活性代謝産物を生成するために、酸化され得ます。

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こることがあります。

一般的な試薬と条件

クロピドグレルの合成と反応で一般的に使用される試薬には、塩化チオニル、水酸化ナトリウム、ジクロロメタンやジメチルホルムアミドなどの様々な溶媒などがあります。 反応条件は、通常、目的とする生成物の生成を確保するために、制御された温度とpHレベルで行われます .

生成される主要な生成物

クロピドグレルの酸化から生成される主要な生成物は、血小板上のP2Y12受容体に不可逆的に結合する、活性なチオール含有代謝産物です。 この結合は血小板凝集を阻害し、血栓の発生リスクを軽減します .

科学研究への応用

クロピドグレルは、以下のような幅広い科学研究に応用されています。

化学: 抗血小板薬とその作用機序の研究におけるモデル化合物として使用されています。

生物学: 血小板機能や血液凝固機構への影響が研究されています。

医学: 心筋梗塞や脳卒中予防における有効性を評価するために、臨床試験で広く使用されています。

科学的研究の応用

Clopidogrel has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of antiplatelet agents and their mechanisms of action.

Biology: Studied for its effects on platelet function and blood clotting mechanisms.

Medicine: Widely used in clinical trials to evaluate its efficacy in preventing heart attacks and strokes.

Industry: Utilized in the development of new antiplatelet drugs and formulations

類似化合物との比較

Clopidogrel is often compared with other antiplatelet agents, such as:

Aspirin: While both clopidogrel and aspirin inhibit platelet aggregation, clopidogrel is often preferred for patients who are at higher risk of gastrointestinal bleeding from aspirin.

Ticagrelor: Another P2Y12 inhibitor, ticagrelor has a faster onset of action compared to clopidogrel but requires twice-daily dosing.

Prasugrel: Similar to clopidogrel, prasugrel is also a thienopyridine but has a more rapid and consistent antiplatelet effect .

These comparisons highlight the unique properties of clopidogrel, such as its irreversible binding to the P2Y12 receptor and its suitability for long-term use in preventing cardiovascular events.

特性

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEODCTUSIWGLK-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016080 | |

| Record name | Clopidogrel bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120202-66-6, 144077-07-6, 113665-84-2 | |

| Record name | Clopidogrel bisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120202-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidogrel bisulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(3,2-c)pyridine-5(4H)-acetic acid, 6,7-dihydro-alpha-(2-chlorophenyl)-, methyl ester, (S)-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144077076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOPIDOGREL SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clopidogrel bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2S)-(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Clopidogrel bisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPIDOGREL BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08I79HTP27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9R)-5-[[(2S,4aR,6R,7R,8S,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B7760031.png)

![2-[1-(2-aminoanilino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7760038.png)

![[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B7760052.png)

![4-[4-(4-Pentylcyclohexyl)phenyl]phenol](/img/structure/B7760076.png)

![b]Furan-21-yl acetate](/img/structure/B7760086.png)

![2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B7760100.png)

![5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7760106.png)